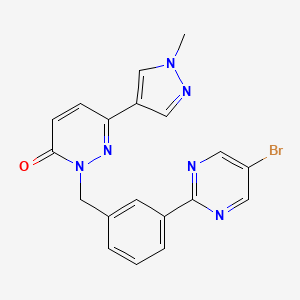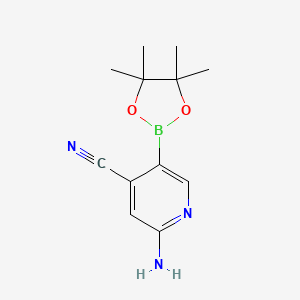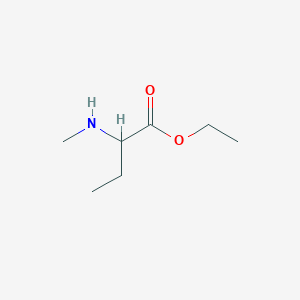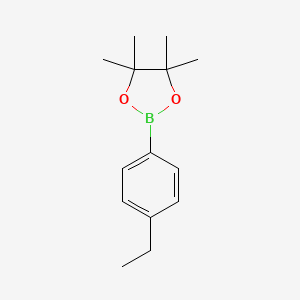
5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid
Descripción general
Descripción
The compound “5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The oxazole ring is substituted at the 5-position with a 2,6-dichlorophenoxymethyl group. Additionally, the compound contains a carboxylic acid functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction. The 2,6-dichlorophenoxymethyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, the 2,6-dichlorophenoxymethyl group, and the carboxylic acid group. The presence of these functional groups would likely result in a polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis
The oxazole ring is aromatic and relatively stable. The carboxylic acid group can participate in typical acid-base reactions, forming salts with bases. The 2,6-dichlorophenoxymethyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature .Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
- Regioselective Cross-Coupling Reactions: This research demonstrates the use of carboxylic acid anion moieties as directing groups in cross-coupling reactions. Specifically, it shows the production of selectively substituted nicotinic acids and triazoles, which are crucial in the synthesis of various organic compounds (Houpis et al., 2010).
Synthesis of Bioactive Compounds
- Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds: This study outlines the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a key molecule for creating peptidomimetics and biologically active compounds based on the triazole scaffold. This process is important for developing new pharmaceuticals and biologically active molecules (Ferrini et al., 2015).
Application in Macrolide Synthesis
- Photooxygenation of Oxazoles for Macrolide Synthesis: This paper highlights the use of oxazoles as precursors in the synthesis of macrolides, including complex molecules like recifeiolide and curvularin. The study focuses on the transformation of oxazoles into activated carboxylates, a crucial step in macrolide synthesis (Wasserman et al., 1981).
Antimicrobial Activity
- Synthesis and Evaluation of Antimicrobial Compounds: The synthesis of various triazole derivatives and their evaluation for antimicrobial activity is covered in this study. These compounds are vital in the search for new antibiotics and antimicrobial agents (Buckle et al., 1983).
Novel Polymer Syntheses
- Thermotropic Polyesters Based on Benzoxazole Carboxylic Acid: This research delves into the synthesis of polyesters using benzoxazole carboxylic acid, demonstrating its application in creating new materials with specific thermal and physical properties (Kricheldorf & Thomsen, 1992).
Electrochemical Degradation Studies
- Degradation of Chlorophenoxyacetic Acid: The study investigates the electrochemical degradation of chlorophenoxyacetic acid, which is related to the environmental processing and detoxification of harmful organic compounds (Boye et al., 2003).
Catalytic Activity and Molecular Docking
- Synthesis and Activity of Benzoxazole Derivatives: This paper explores the synthesis of benzoxazole derivatives and their application in molecular docking studies, indicating their potential in drug discovery and development (Jayanna et al., 2013).
Coordination Polymers and Photoluminescence
- Coordination Polymers for Catalysis and Photoluminescence: This research presents the use of triazole-based ligands in the formation of coordination polymers, highlighting their application in catalysis and as materials with photoluminescent properties (Wang et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO4/c12-7-2-1-3-8(13)10(7)17-5-6-4-9(11(15)16)14-18-6/h1-4H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKXRQYIGCFXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC2=CC(=NO2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate](/img/structure/B1526712.png)


![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)








